N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is an organic compound known for its potential applications in various scientific fields. This compound features a complex structure with functional groups that contribute to its reactivity and utility in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide typically involves a multi-step process:
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Formation of the Hydrazide Intermediate: : The initial step involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate to form 2-(4-methylphenoxy)acetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Condensation Reaction: : The hydrazide intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product. This condensation reaction is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
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Oxidation: : The phenolic hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
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Reduction: : The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The methoxy and hydroxyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been explored for various applications:
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Medicinal Chemistry: : It has potential as a pharmacophore in the design of new drugs due to its ability to interact with biological targets.
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Material Science: : The compound can be used in the synthesis of polymers and advanced materials with specific properties.
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Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism by which N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Hydroxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
- N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moiety, which enhances its reactivity and potential for diverse chemical modifications. This dual functionality distinguishes it from similar compounds and broadens its application scope in various scientific fields.
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-3-6-14(7-4-12)23-11-17(21)19-18-10-13-5-8-15(20)16(9-13)22-2/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXWFZYOLPOIEL-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93649-72-0 |
Source
|
Record name | N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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